5,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione
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Overview
Description
5,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione is a natural product found in Cortinarius basirubescens and Cortinarius persplendidus with data available.
Scientific Research Applications
Intramolecular Behaviors
Research by Kendall and Shechter (2001) investigated the intramolecular behaviors of anthryldicarbenic systems. They examined the decomposition of specific anthracene derivatives and their conversion into different chemical structures at high temperatures. This study contributes to understanding the chemical properties and reactions of related compounds (Kendall & Shechter, 2001).
Bioactivity of Substituted Anthracene Derivatives
A study by Hua et al. (2002) synthesized substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrones and evaluated their anticancer and antimalarial activities. This research demonstrates the potential bioactivity of derivatives related to the compound (Hua et al., 2002).
Cytotoxic Aminoanthraquinone Derivatives
Nor et al. (2013) focused on synthesizing aminoanthraquinones and testing their cytotoxic activity against cancer cells. This highlights the potential medicinal applications of anthracene derivatives in cancer treatment (Nor et al., 2013).
Structural Analysis and Polymorphism
The work by Hopf et al. (2012) on the structure of similar anthracene derivatives provides insights into their molecular structure, hydrogen bonding, and polymorphism. Understanding these structural aspects is crucial for the development of applications in various fields (Hopf et al., 2012).
Substituent Effects
Yamamura et al. (1988) studied the effects of different substituents on the properties of 9,10-dihydro-9,10-o-benzenoanthracene-1,4-diones, which is relevant for understanding how modifications to the compound can alter its chemical behavior (Yamamura et al., 1988).
Synthesis Methods and Applications
Several studies have focused on synthesizing related compounds and exploring their applications, such as in anticancer drugs and organic synthesis. These include works by Chandler & Stoodley (1980), Jung & Lowe (1977), and others, which provide valuable insights into synthetic methods and potential applications (Chandler & Stoodley, 1980), (Jung & Lowe, 1977).
Properties
Molecular Formula |
C16H16O7 |
---|---|
Molecular Weight |
320.29 g/mol |
IUPAC Name |
5,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H16O7/c1-16(22)4-6-10(8(18)5-16)15(21)11-7(17)3-9(23-2)14(20)12(11)13(6)19/h3,8,18-19,21-22H,4-5H2,1-2H3 |
InChI Key |
WWTHHBSODPGTAK-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C=C(C3=O)OC)O)O)O |
Canonical SMILES |
CC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C=C(C3=O)OC)O)O)O |
Synonyms |
(1S,3S)-austrocortirubin austrocortirubin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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